5-Ethyl-1-phenyl-1H-pyridin-2-one
Overview
Description
5-Ethyl-1-phenyl-1H-pyridin-2-one is a heterocyclic compound that belongs to the pyridinone family. Pyridinones are known for their versatile applications in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors. This compound features an ethyl group at the 5-position and a phenyl group at the 1-position of the pyridinone ring, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-phenyl-1H-pyridin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethylbenzaldehyde with 2-aminopyridine under acidic conditions, followed by oxidation to form the desired pyridinone structure . Another approach involves the condensation of ethyl acetoacetate with aniline, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-phenyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone to its corresponding dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl ring or the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Ethyl-1-phenyl-1H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-phenyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It may also modulate receptor activity by interacting with receptor binding sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-pyridinone: Lacks the ethyl group at the 5-position, which may affect its chemical reactivity and biological activity.
5-Methyl-1-phenyl-1H-pyridin-2-one: Similar structure but with a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
1-(4-Piperazin-1-yl)phenyl)pyridin-2-one: Contains a piperazine moiety, which significantly alters its pharmacological profile.
Uniqueness
5-Ethyl-1-phenyl-1H-pyridin-2-one is unique due to the presence of both an ethyl group and a phenyl group, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
5-ethyl-1-phenylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-11-8-9-13(15)14(10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANOHWLVAFCHBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435994 | |
Record name | 5-ETHYL-1-PHENYL-1H-PYRIDIN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53427-98-8 | |
Record name | 5-ETHYL-1-PHENYL-1H-PYRIDIN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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